molecular formula C12H13ClFNO3 B1517844 methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate CAS No. 1156981-49-5

methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate

Cat. No.: B1517844
CAS No.: 1156981-49-5
M. Wt: 273.69 g/mol
InChI Key: DSCAHUSPCXCKLU-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl aromatic ring, an N-methylacetamido group, and a methyl ester moiety. This article compares its hypothesized properties with structurally related compounds, emphasizing substituent effects on physical, chemical, and functional behaviors.

Properties

IUPAC Name

methyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-15(7-12(17)18-2)11(16)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCAHUSPCXCKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate, with the CAS number 1381846-28-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}ClFNO3_3
  • Molecular Weight : 273.69 g/mol
  • Chemical Structure :

    Chemical Structure

Biological Activity

The biological activity of this compound is primarily characterized by its effects on various cancer cell lines and potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit selective cytotoxicity against cancer cells. For instance, studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines such as HeLa and K562. The IC50_{50} values for these compounds ranged from 8.5 µM to 25.6 µM, demonstrating significant anticancer potential compared to standard treatments like cisplatin .

Cell Line IC50_{50} (µM) Reference Compound
K5628.5 - 14.9Cisplatin (21.5)
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it may exhibit activity against certain Gram-positive bacteria, although comprehensive data on its spectrum of activity remains limited .

Case Studies

  • Cytotoxicity in Cancer Research : A study focused on the synthesis of thiazolidinone derivatives, which share structural similarities with this compound, reported significant cytotoxic effects on various malignant cell lines, underscoring the potential of such compounds in cancer therapy .
  • Mechanisms of Action : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through both extrinsic and intrinsic pathways, suggesting a multifaceted approach to targeting cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. electron-withdrawing groups: The dimethylamino group in 5d increases solubility in polar solvents, while chloro/fluoro substituents in the target compound likely enhance stability and intermolecular halogen bonding.
  • Aromatic bulk : The anthracene in 5f raises the melting point significantly compared to smaller aromatic systems, suggesting the target compound’s simpler phenyl ring may yield intermediate thermal properties.

Chloroacetamide-Based Herbicides

Chloroacetamides are a major class of herbicides, differing in nitrogen substituents and aromatic substitution patterns:

Compound Name Structure Molecular Formula Use/Activity Key Features Reference
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C14H20ClNO2 Pre-emergent herbicide Methoxymethyl group enhances soil mobility
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide C17H26ClNO2 Rice field herbicide Propoxyethyl chain increases hydrophobicity
Target Compound This compound C13H14ClFNO4 Hypothesized Fluorine may improve bioactivity; ester group aids membrane penetration

Key Observations :

  • Fluorine’s role: Fluorination in the target compound could enhance metabolic stability and binding affinity compared to non-fluorinated analogs like alachlor.

Non-Aromatic Acetamide Derivatives

Compounds lacking aromatic systems demonstrate the impact of alternative functional groups:

Compound Name Key Functional Groups Molecular Formula Notes Reference
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl C5H7N3O2 High reactivity due to cyano group; limited toxicity data
Target Compound Chloro-fluorophenyl, ester C13H14ClFNO4 Aromatic ring confers UV stability; ester enhances bioavailability

Key Observations :

  • Reactivity: The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide increases electrophilicity, contrasting with the target compound’s hydrolytically stable ester.
  • Toxicity profiles : The target compound’s aromatic structure may reduce acute toxicity compared to aliphatic analogs, though detailed studies are needed .

Fluorophenyl-Containing Analogs

Fluorinated phenyl groups are critical in medicinal and agrochemical contexts:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide 5-chloro-2-methylphenyl, 2-fluorophenyl C15H13ClFNO 277.72 Dual halogenation; potential CNS activity
Target Compound 2-chloro-6-fluorophenyl C13H14ClFNO4 ~303.7 (hyp.) Ortho-substituted Cl/F; ester improves solubility

Key Observations :

  • Positional isomerism : The target’s 2-chloro-6-fluoro substitution may create steric and electronic effects distinct from 5-chloro-2-methylphenyl analogs, influencing target binding.
  • Molecular weight : The target’s higher molecular weight (due to the ester) may affect pharmacokinetic properties compared to simpler fluorophenyl acetamides.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate typically involves:

  • Synthesis or procurement of the appropriately substituted aniline derivative (2-chloro-6-fluoroaniline).
  • Formation of the N-methylacetamido linkage via acylation.
  • Esterification to introduce the methyl ester group.
  • Purification and characterization of the final compound.

Preparation of Key Intermediate: 2-Chloro-6-fluoroaniline Derivative

While direct literature on the exact preparation of the 2-chloro-6-fluoroaniline starting material is limited, analogous methods for related compounds (e.g., 2-chloro-6-methylaniline) provide insight into practical approaches:

  • Starting from nitro-substituted aromatic precursors, diazotization reactions followed by reduction steps are employed.
  • For example, 3-chloro-5-methyl-4-nitroaniline can be converted to 2-chloro-6-methylaniline through diazotization, hypophosphorous acid reduction, and iron powder reduction in a one-pot reaction.
  • These reactions typically proceed under mild conditions (0–5 °C for diazotization and hypophosphorous acid reduction, 85–95 °C for iron powder reduction) with high yields (>80%) and cost-effectiveness.
  • Although the fluorine substitution requires specific handling, similar halogenated anilines can be prepared by adapting these methods with appropriate fluorinated precursors.

Formation of the N-Methylacetamido Linkage

  • The N-methylacetamido group is introduced by acylation of the aniline nitrogen with an N-methylated acetic acid derivative or its activated form (e.g., acid chloride or anhydride).
  • Typical conditions involve the reaction of the substituted aniline with methyl chloroacetate or methyl bromoacetate in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Control of reaction temperature and stoichiometry is critical to avoid side reactions and to maximize yield.

Esterification and Final Compound Formation

  • The methyl ester group is generally introduced either concurrently during acylation if methyl esters are used or through subsequent esterification of the carboxylic acid functional group.
  • Esterification can be performed using methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling reagents like DCC (dicyclohexylcarbodiimide) in organic solvents.
  • Purification is commonly achieved by recrystallization or chromatographic techniques.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Notes
1. Preparation of substituted aniline Nitro-substituted aromatic precursor (e.g., 3-chloro-5-methyl-4-nitroaniline) Diazotization (0–5 °C), hypophosphorous acid reduction, iron powder reduction (85–95 °C) One-pot reaction, high yield (>80%)
2. N-Methylacetamido formation 2-chloro-6-fluoroaniline + methyl chloroacetate Base (triethylamine), organic solvent, controlled temperature Nucleophilic substitution reaction
3. Esterification Carboxylic acid intermediate + methanol Acid catalysis or coupling reagents Methyl ester formation
4. Purification Crude product Recrystallization or chromatography Ensures compound purity

Research Findings and Optimization Notes

  • The diazotization-reduction sequence for preparing halogenated anilines is well-documented for similar compounds and offers a robust method adaptable to fluorinated analogs.
  • The use of hypophosphorous acid and iron powder as reducing agents provides mild and cost-effective reduction conditions that minimize side reactions.
  • Acylation reactions must be carefully controlled to prevent over-acylation or polymerization.
  • Solvent choice and reaction temperature are crucial for optimizing yield and purity.
  • The compound’s solubility profile (very soluble in water and organic solvents) facilitates purification and formulation.

Q & A

Basic: What are the standard synthetic routes for methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate, and how can purity be optimized?

Answer:
The compound is synthesized via a multi-step process involving amidation, alkylation, and esterification. Key steps include:

Amidation : Reacting 2-chloro-6-fluorophenylacetic acid with methylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the N-methylacetamide intermediate.

Esterification : Treating the intermediate with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Purity Optimization :

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
  • Final product purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show signals for the methyl ester (δ 3.6–3.8 ppm), N-methyl group (δ 2.8–3.1 ppm), and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F NMR can confirm the fluorine environment (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₂ClFNO₃: 296.05).
  • HPLC : Use a reversed-phase column with UV detection at 254 nm to assess purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

Answer:
A factorial DoE approach can identify critical factors:

Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 70°C, 0.1 mol% catalyst in DMF).

Validation : Confirm reproducibility in triplicate runs. Statistical tools like ANOVA assess significance (p < 0.05) .

Advanced: What computational strategies predict the compound’s reactivity or biological targets?

Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for esterification) and optimize geometries at the B3LYP/6-31G* level .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets like COX-2 or kinase enzymes. Validate with MD simulations (GROMACS) to assess binding stability .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for IC₅₀ comparisons).

Structural Analogues : Compare with methyl 2-[(4-chlorophenyl)amino]acetate (CAS 131770-31-5) to isolate substituent effects.

Meta-Analysis : Pool data from PubChem BioAssay and ChEMBL, applying QSAR models to identify outliers .

Advanced: What reactor designs improve scalability for gram-scale synthesis?

Answer:

  • Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., amidation).
  • Continuous Flow Systems : Integrate in-line FTIR for real-time monitoring of intermediates.
  • Safety : Use pressure-rated reactors for high-temperature steps and quench systems to neutralize excess reagents .

Basic: How to design a bioactivity screening protocol for this compound?

Answer:

Target Selection : Prioritize enzymes with known fluorophenylacetamide interactions (e.g., HDACs, proteases).

Assay Types :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin with BAPNA substrate).
  • Cytotoxicity : MTT assay in HEK-293 or HeLa cells (48h exposure, IC₅₀ calculation).

Dose Range : Test 0.1–100 µM with DMSO controls (<0.1% v/v) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Answer:

  • Analog Synthesis : Modify the chloro-fluorophenyl group (e.g., replace Cl with Br) or vary the ester (e.g., ethyl instead of methyl).
  • Pharmacophore Mapping : Use MOE or Phase to identify critical H-bond acceptors (e.g., carbonyl groups).
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : TGA/DSC to determine decomposition onset (>150°C).
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor ester hydrolysis via LC-MS over 72h.
  • Light Sensitivity : Store in amber vials; assess photodegradation under ICH Q1B guidelines .

Advanced: How can machine learning predict synthetic pathways or toxicity?

Answer:

  • Retrosynthesis : Train models on USPTO or Reaxys datasets using Transformer architectures (e.g., Molecular Transformer).
  • Toxicity Prediction : Use ADMET predictor or ProTox-II to estimate hepatotoxicity, mutagenicity, and LD₅₀ .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate

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